molecular formula C21H23N3O3S B11312298 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide

Cat. No.: B11312298
M. Wt: 397.5 g/mol
InChI Key: VPPHSFSOSUVSBG-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the phenylsulfonyl group, and the coupling of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Various substituents can be introduced into the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives with phenylsulfonyl groups. Examples include:

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-5-carboxamide

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-4-14-24-16(3)15(2)19(28(26,27)18-8-6-5-7-9-18)20(24)23-21(25)17-10-12-22-13-11-17/h5-13H,4,14H2,1-3H3,(H,23,25)

InChI Key

VPPHSFSOSUVSBG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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